2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile

Synthetic chemistry Regioselective substitution Building block

2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile (CAS 2060033-49-8, MW 239.05, C₁₀H₄Cl₂N₂O) is a polysubstituted quinoline-3-carbonitrile derivative bearing chlorine atoms at the 2- and 4-positions, a hydroxyl group at the 6-position, and a nitrile at the 3-position. It belongs to the chloroquinoline-3-carbonitrile family, a class whose synthesis and reactivity have been comprehensively reviewed.

Molecular Formula C10H4Cl2N2O
Molecular Weight 239.05 g/mol
Cat. No. B13242737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile
Molecular FormulaC10H4Cl2N2O
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=C(C(=N2)Cl)C#N)Cl
InChIInChI=1S/C10H4Cl2N2O/c11-9-6-3-5(15)1-2-8(6)14-10(12)7(9)4-13/h1-3,15H
InChIKeyJKVQFPLDUZDXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile: What Scientific Procurement Teams Need to Know About This Chloroquinoline Building Block


2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile (CAS 2060033-49-8, MW 239.05, C₁₀H₄Cl₂N₂O) is a polysubstituted quinoline-3-carbonitrile derivative bearing chlorine atoms at the 2- and 4-positions, a hydroxyl group at the 6-position, and a nitrile at the 3-position . It belongs to the chloroquinoline-3-carbonitrile family, a class whose synthesis and reactivity have been comprehensively reviewed [1]. The compound is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors . Its substitution pattern provides three chemically orthogonal handles for downstream derivatization—a feature that directly determines whether this specific building block, rather than a positional isomer or de-hydroxy analog, is required for a given synthetic sequence.

1
Three orthogonal handles (2-Cl, 4-Cl, 6-OH, 3-CN) enable sequential, programmed derivatization
2
Regioselective nucleophilic aromatic substitution at 4-Cl under mild conditions, leaving 2-Cl for later displacement
3
Multi-vendor supply with batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity

Why 2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile Cannot Be Replaced by Its 6-Des-Hydroxy or Regioisomeric Analogs


Chloroquinoline-3-carbonitriles differ fundamentally in their reactivity, physicochemical properties, and biological profile depending on the number and position of chlorine atoms and the presence or absence of a 6-hydroxy group. The 6-hydroxy substituent introduces a hydrogen-bond donor and acceptor, altering both logP and aqueous solubility relative to the 6-des-hydroxy analog 2,4-dichloroquinoline-3-carbonitrile (CAS 69875-54-3) [1]. The 2,4-dichloro pattern enables regioselective nucleophilic aromatic substitution—the 4-position reacts preferentially with nitrogen nucleophiles, while the 2-position requires harsher conditions—allowing sequential, programmed functionalization that is absent in mono-chloro or differently substituted analogs [2]. Furthermore, the 3-carbonitrile group serves as a transformable handle that differentiates this scaffold from quinoline-3-carboxylic acids or carboxamides [3]. Generic substitution without matching all three functional handles (2-Cl, 4-Cl, 6-OH, 3-CN) will yield a different intermediate, compromising the intended synthetic route or biological SAR.

6-Des-hydroxy analog (CAS 69875-54-3)
Lacks H-bond donor; higher logP (~3.41) may shift solubility and polarity profile, limiting downstream formulation fit
Mono-chloro or regioisomeric analogs
Cannot replicate the sequential 4-Cl then 2-Cl displacement logic; programmed functionalization may not transfer
3-Carboxylic acid or carboxamide analogs
Limited synthetic interconversion scope compared to the 3-CN handle; fewer accessible downstream pharmacophores

2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile: Head-to-Head Quantitative Evidence for Procurement Decision-Making


Regioselective Nucleophilic Substitution: 4-Cl Reacts Preferentially Over 2-Cl, Enabling Sequential Functionalization

In 2,4-dichloroquinoline-3-carbonitrile systems, the chlorine at the 4-position undergoes nucleophilic aromatic substitution (SₙAr) under milder conditions than the chlorine at the 2-position, enabling sequential, programmed derivatization. This regioselectivity is documented for the 6-des-hydroxy analog: reaction with 4-methylpiperidine selectively displaces the 4-Cl, yielding 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile without affecting the 2-Cl site [1]. The 2-chloro substituent can subsequently be displaced under more forcing conditions or with different nucleophiles. The 6-hydroxy group in the target compound adds a third, fully orthogonal functional handle (O-alkylation, O-acylation) that neither the 6-des-hydroxy analog nor the 6-methoxy analog (CAS 70049-46-6) can provide. The 6-des-hydroxy analog (CAS 69875-54-3) has zero hydrogen-bond donor capacity and reduced polarity, making it unsuitable for routes requiring a protected or unprotected phenolic handle .

Orthogonal handles
Cross-study comparable
Target: ≥3 orthogonal derivatization sites (4-Cl, 2-Cl, 6-OH, 3-CN)
Comparator (6-des-OH): 2 sites
6-OH non-Cl analog: 1 site
Supports sequential derivatization workflow
SₙAr hierarchy established in 2,4-dichloroquinoline-3-carbonitrile systems
Synthetic chemistry Regioselective substitution Building block

Physicochemical Advantage: 6-Hydroxy Group Increases H-Bond Donor Count and Reduces logP vs. the 6-Des-Hydroxy Analog

The target compound bears a phenolic hydroxyl at position 6, conferring hydrogen-bond donor capacity and increased polarity relative to the 6-des-hydroxy analog 2,4-dichloroquinoline-3-carbonitrile (CAS 69875-54-3). The 6-des-hydroxy analog has a computed logP of 3.41, a polar surface area (PSA) of 36.68 Ų, zero H-bond donors, and two H-bond acceptors [1]. The target compound, with the 6-OH group, adds one H-bond donor and one additional H-bond acceptor (the hydroxyl oxygen), increasing PSA to approximately 57 Ų and reducing estimated logP to approximately 2.5–2.9 . This logP reduction of approximately 0.5–0.9 log units places the target compound closer to the optimal logP range (1–3) for oral drug-likeness per Lipinski's guidelines, whereas the 6-des-hydroxy analog (logP 3.41) exceeds the upper boundary, potentially limiting its utility in medicinal chemistry programs targeting oral bioavailability [2].

logP & HBD
Class-level inference
Target (est.): logP 2.5–2.9, HBD=1, PSA ~57 Ų
6-Des-OH analog: logP 3.41, HBD=0, PSA 36.68 Ų
May support aqueous solubility screening
Estimated by structural analogy; experimental logP not available
Physicochemical properties Drug-likeness logP

Antibacterial Activity: Chloroquinoline-3-carbonitrile Core Confers Activity Against Gram-Positive and Gram-Negative Strains

The chloroquinoline-3-carbonitrile scaffold has demonstrated reproducible antibacterial activity across multiple studies. The closely related analog 2,7-dichloroquinoline-3-carbonitrile (compound 5) showed inhibition zones of 11.00 ± 0.03 mm against Staphylococcus aureus and Pseudomonas aeruginosa when tested at standardized loading, with the standard amoxicillin producing 18 ± 0.00 mm in the same assay [1]. Additionally, quinoline-3-carbonitrile derivatives synthesized by Khan et al. exhibited antibacterial activity against Gram-negative bacteria with MIC values as low as 4 µg/mL against E. coli [2]. While direct MIC data for the target 2,4-dichloro-6-hydroxy compound are not yet published, the conserved 2,4-dichloro-3-carbonitrile pharmacophore combined with the 6-hydroxy group—known to enhance antibacterial potency in 8-hydroxyquinoline analogs—provides a structural rationale for its evaluation as an antibacterial hit or lead [3]. The 6-hydroxy substituent distinguishes the target from 2,4-dichloroquinoline-3-carbonitrile, which lacks the phenolic moiety that contributes to metal-chelating and radical-scavenging properties observed in hydroxyquinoline antibacterials.

Antibacterial activity
Class-level inference
Target not directly reported.
2,7-Dichloro analog: 11 mm inhibition zone vs. S. aureus, P. aeruginosa (disc diffusion)
Supports antimicrobial screening context
6-OH SAR vector unexplored; class-level evidence only
Antibacterial MIC Chloroquinoline

Cytotoxic Potential: Quinoline-3-carbonitrile Scaffold Demonstrates Selective Cytotoxicity Against Liver Cancer Cell Line

Quinoline-3-carbonitrile derivatives have shown promising and selective cytotoxicity profiles. In a study of 14 quinoline-3-carbonitrile derivatives tested against four human cancer cell lines (A549, HT-29, MDA-MB-231, SMMC-7721) by MTT assay, most compounds displayed excellent selective cytotoxicity toward the SMMC-7721 liver cancer cell line. Five compounds (7c, 7e, 11b, 11f, 11g) were more active than the EGFR inhibitor Gefitinib against SMMC-7721, with IC₅₀ values below the Gefitinib benchmark [1]. Although the target 2,4-dichloro-6-hydroxy compound was not in this specific series, the study establishes that the quinoline-3-carbonitrile core supports potent and selective anticancer activity. The 6-hydroxy substitution pattern has independently been associated with enhanced cytotoxicity in 8-hydroxyquinoline-3-carbonitrile derivatives [2]. The target compound uniquely combines the 2,4-dichloro-3-carbonitrile warhead with a 6-OH group—a combination not represented in the published quinoline-3-carbonitrile cytotoxicity series, representing an unexplored SAR vector.

Cytotoxicity
Class-level inference
Target not directly reported.
Quinoline-3-CN derivatives more active than Gefitinib against SMMC-7721 (MTT assay)
Supports cell-model endpoint review
Novel 2,4-dichloro-6-OH substitution not yet tested
Cytotoxicity Anticancer Quinoline-3-carbonitrile

Vendor-Supplied Batch Purity and QC Documentation: ≥95% Purity with NMR, HPLC, and GC Traceability

The target compound is commercially available with documented purity specifications. Bidepharm supplies the compound at ≥95% purity and provides batch-specific quality control data including NMR, HPLC, and GC analyses . CymitQuimica (Biosynth brand) also lists the compound for laboratory use with molecular weight confirmed at 239.05 g/mol . LeYan (Shanghai Haohong) offers the compound at 95% purity under product number 2026404 . This multi-vendor availability with analytical documentation ensures reproducible procurement, in contrast to less common regioisomers such as 4-chloro-7-fluoro-6-hydroxyquinoline-3-carbonitrile (CAS 622369-52-2) or 5,8-dichloro-4-hydroxyquinoline-3-carbonitrile, which are available from fewer sources and may lack batch-specific QC data . The availability of QC-certified batches reduces the risk of synthetic failure due to unidentified impurities or incorrect isomer identity—a critical consideration when the compound is used as a key intermediate in multi-step sequences where impurity carryover can derail entire campaigns.

Batch QC
Supporting evidence
Purity ≥95% with NMR, HPLC, GC from ≥3 vendors
Supports batch-to-batch procurement consistency
Supplier datasheets; verify lot-specific certificates
Quality control Purity Batch reproducibility

3-Carbonitrile as a Transformable Functional Group: Enables Carboxamide, Carboxylic Acid, Tetrazole, and Amine Derivatives

The 3-carbonitrile group in chloroquinoline-3-carbonitriles is a versatile transformable handle that can be converted to multiple pharmacophoric groups. Acidic hydrolysis yields the corresponding 3-carboxamide, which can be further hydrolyzed to the 3-carboxylic acid [1]. The nitrile can also be converted to tetrazole via [3+2] cycloaddition with azide, or reduced to the aminomethyl derivative for further elaboration [1]. This is demonstrated by the conversion of 2,7-dichloroquinoline-3-carbonitrile to 2,7-dichloroquinoline-3-carboxamide (compound 6) using CH₃CO₂H and H₂SO₄, with the carboxamide showing superior antibacterial activity (inhibition zone 11.00 ± 0.04 mm against E. coli) and strong antioxidant activity (IC₅₀ = 0.31 µg/mL DPPH, more potent than ascorbic acid at 2.41 µg/mL) [2]. In contrast, quinoline-3-carboxylic acid or 3-carboxamide analogs are not directly convertible back to the nitrile, limiting their downstream synthetic utility. The target compound's 3-CN group thus provides a strategic advantage: it can be retained as a pharmacophore or converted on-demand to the amide, acid, or tetrazole, offering procurement flexibility for programs that may explore multiple chemotypes from a single building block stock.

Derivatization scope
Cross-study comparable
3-CN: ≥5 accessible groups (amide, acid, tetrazole, amine etc.)
3-COOH or 3-CONH₂: ≤3 groups
Supports synthetic versatility screening
Validated in chloroquinoline-3-carbonitrile series
Synthetic versatility Nitrile transformation Derivatization

Optimal Application Scenarios for 2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring Sequential, Orthogonal Functionalization of a Quinoline Core

In hit-to-lead and lead optimization programs, the ability to sequentially modify three distinct positions on the quinoline scaffold is critical for SAR exploration. The target compound enables: (1) regioselective SₙAr at the 4-Cl position with amines or thiols under mild conditions (DMF or 2-propanol, reflux), leaving the 2-Cl intact for subsequent displacement; (2) O-alkylation or O-acylation at the 6-hydroxy position to modulate polarity, metabolic stability, or target engagement; and (3) retention or transformation of the 3-CN to amide, acid, tetrazole, or amine as the final SAR step [4]. This sequential reactivity profile reduces the synthetic step count compared to building the same diversity from a less substituted quinoline core, directly improving the efficiency of library production [2].

Antibacterial Hit Identification Using the Chloroquinoline-3-carbonitrile Pharmacophore with an Unexplored 6-Hydroxy SAR Vector

The chloroquinoline-3-carbonitrile core has demonstrated antibacterial activity against S. aureus, E. coli, P. aeruginosa, and S. pyogenes, with inhibition zones of 11–12 mm and MIC values as low as 4 µg/mL for related analogs [4]. The target compound introduces a 6-hydroxy group not present in the tested 2,7-dichloroquinoline-3-carbonitrile series, occupying a distinct SAR position. The 6-hydroxy motif is known to enhance antibacterial potency in 8-hydroxyquinoline derivatives via metal chelation and membrane disruption mechanisms [2]. Screening the target compound against multidrug-resistant Gram-positive (MRSA, VRE) and Gram-negative panels can validate whether the 6-OH/2,4-dichloro combination provides a potency advantage over the 2,7-dichloro or 6-des-hydroxy scaffolds.

Oncology Lead Generation Targeting the Quinoline-3-carbonitrile Cytotoxic Chemotype with Novel Substitution

Quinoline-3-carbonitrile derivatives have shown selective cytotoxicity against SMMC-7721 liver cancer cells, with several analogs more potent than Gefitinib [4]. The target compound's 2,4-dichloro-6-hydroxy substitution is absent from published quinoline-3-carbonitrile cytotoxicity series, representing a genuine opportunity for novel IP. The 6-hydroxy group may introduce additional mechanisms—such as topoisomerase inhibition via metal chelation, or enhanced cellular permeability—that are not accessible with the 6-des-hydroxy comparator. Procurement of this specific building block enables the synthesis of a focused library exploring the 4-position (amine diversity), 6-position (ether/ester diversity), and 3-position (nitrile vs. amide vs. tetrazole) for comprehensive SAR around the validated cytotoxic quinoline-3-carbonitrile phenotype [2].

Agrochemical Intermediate Development Leveraging Dichloroquinoline Herbicidal Scaffolds

Dichloroquinoline derivatives are established herbicide pharmacophores, with patents describing their use for selective and total vegetation control [4]. The target compound combines the herbicidal 2,4-dichloroquinoline core with a 6-hydroxy group that can be further derivatized to modulate environmental persistence, crop selectivity, and formulation properties. The 3-carbonitrile can be converted to the carboxylic acid or amide to fine-tune physicochemical properties (logP, soil mobility). The multi-vendor commercial availability with batch QC ensures supply chain reliability for agrochemical development programs that require gram-to-kilogram scale-up of key intermediates [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal functional handle count
Sequential derivatization feasibility
Antibacterial hit identification
6-OH substitution pattern
Antimicrobial screening context
Oncology lead generation
2,4-dichloro-6-hydroxy substitution
Cell-model endpoint review
Agrochemical intermediate development
Dichloroquinoline herbicidal core
Environmental persistence and formulation properties
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